

# Irsenontrine Clinical Trial Results in Dementia with Lewy Bodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results for **Irsenontrine** (E2027) in Dementia with Lewy Bodies (DLB), benchmarked against standard-of-care treatments and other investigational therapies. The information is intended to support research, scientific evaluation, and strategic drug development in the field of neurodegenerative diseases.

## **Executive Summary**

Irsenontrine, a selective phosphodiesterase 9 (PDE9) inhibitor, was investigated for its potential to improve cognitive function in individuals with Dementia with Lewy Bodies. The Phase 2/3 clinical trial (NCT03467152) unfortunately did not meet its primary efficacy endpoints.[1] Despite this outcome, exploratory analyses and biomarker data provide valuable insights for the future design of clinical trials in this complex patient population. This guide offers a detailed comparison of Irsenontrine's performance, where data is available, with established therapies and other emerging drug candidates for DLB.

## **Irsenontrine: Mechanism of Action**

**Irsenontrine** is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[2] PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in vital neuronal processes, including synaptic plasticity and memory.[2] By inhibiting PDE9, **Irsenontrine** increases the intracellular levels of cGMP, which is hypothesized to enhance glutamatergic signaling and thereby improve cognitive function.[2][3] Preclinical



studies in animal models demonstrated that **Irsenontrine** could elevate cGMP levels in the brain and cerebrospinal fluid (CSF) and improve performance in memory tasks.[2] Phase 1 studies in healthy volunteers confirmed that **Irsenontrine** effectively increases cGMP in the CSF, demonstrating target engagement.[4] A subsequent study in patients with DLB and Parkinson's Disease Dementia (PDD) also showed a robust increase in CSF cGMP levels.[5]



Click to download full resolution via product page

Irsenontrine's Mechanism of Action

# Irsenontrine Phase 2/3 Clinical Trial (NCT03467152) Experimental Protocol

A summary of the experimental protocol for the **Irsenontrine** Phase 2/3 trial is provided in the table below.



| Parameter              | Description                                                                                                                                                                                                                                                         |  |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Official Title         | A Placebo-Controlled, Double-Blind, Parallel-<br>Group, Randomized, Study To Evaluate the<br>Efficacy, Safety and Tolerability of E2027 in<br>Subjects With Dementia With Lewy Bodies                                                                               |  |
| Phase                  | Phase 2/3                                                                                                                                                                                                                                                           |  |
| Participants           | 196 individuals with a diagnosis of probable DLB.[1]                                                                                                                                                                                                                |  |
| Intervention           | 50 mg of Irsenontrine administered orally once daily.[6]                                                                                                                                                                                                            |  |
| Comparator             | Placebo administered orally once daily.[6]                                                                                                                                                                                                                          |  |
| Duration               | 12 weeks.[1]                                                                                                                                                                                                                                                        |  |
| Primary Endpoints      | - Change from baseline on the electronic  Montreal Cognitive Assessment (eMoCA).[1] - Change from baseline on the electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus).[1]                                                |  |
| Key Inclusion Criteria | - Diagnosis of probable DLB Age 50-85 years Mini-Mental State Examination (MMSE) score between 14 and 26.[6] - Presence of visual hallucinations.[6] - Stable dose of acetylcholinesterase inhibitors and/or memantine for at least 12 weeks prior to screening.[6] |  |

### Results

The Phase 2/3 clinical trial of **Irsenontrine** in patients with DLB did not achieve its primary endpoints.[1] Specific quantitative data for the change from baseline in eMoCA and eCIBIC-plus for the **Irsenontrine** and placebo groups have not been publicly released.



An exploratory, post-hoc analysis was conducted to compare the treatment response in patients with "pure DLB" versus those with DLB and evidence of Alzheimer's Disease copathology.[1] In this analysis, the "pure DLB" subgroup treated with **Irsenontrine** showed a trend towards greater improvement on the eMoCA and eCIBIC-plus compared to the placebo group; however, these findings were not statistically significant.[1]

## **Comparative Analysis with Other DLB Therapies**

The following tables provide a comparison of **Irsenontrine** with standard-of-care treatments and other investigational drugs for DLB.

#### **Standard of Care**



| Drug Class                   | Drug                             | Key Clinical Trial(s)<br>& Duration                                                                                                                                                                                                                     | Key Efficacy<br>Outcomes                                                                                                                                                                   |
|------------------------------|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cholinesterase<br>Inhibitors | Donepezil                        | Phase 2, 12 weeks                                                                                                                                                                                                                                       | - Statistically significant improvement in MMSE scores at 5mg and 10mg doses compared to placebo. [7][8] - Significant improvements in behavioral measures (NPI) at 5mg and 10mg doses.[7] |
| Rivastigmine                 | 20 weeks, placebo-<br>controlled | - Significant improvement on the Neuropsychiatric Inventory (NPI), particularly in apathy, anxiety, delusions, and hallucinations.[9] - 63% of patients on rivastigmine showed at least a 30% improvement on the NPI compared to 30% on placebo.[9][10] |                                                                                                                                                                                            |
| Galantamine                  | 24 weeks, open-label             | - Significant improvement in NPI- 12 scores, especially in visual hallucinations and nighttime behaviors.[11][12] - Significant improvement in Clinician's Global                                                                                       | -                                                                                                                                                                                          |



|                             |           | Impression of Change.[11][12]    |                                                                                                                                                                                                          |
|-----------------------------|-----------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NMDA Receptor<br>Antagonist | Memantine | 24 weeks, placebo-<br>controlled | - A meta-analysis suggested no significant benefit on cognition (MMSE) or motor function, but a potential benefit on the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change.[13] |

# **Investigational Therapies**



| Drug         | Mechanism of Action                                        | Key Clinical Trial(s)<br>& Duration | Key Efficacy<br>Outcomes                                                                                                                                                                                              |
|--------------|------------------------------------------------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Neflamapimod | p38 mitogen-activated<br>protein kinase alpha<br>inhibitor | Phase 2b (RewinD-<br>LB), 16 weeks  | - In a within-subject analysis of a new formulation, showed a significant improvement on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) compared to the old formulation.                                          |
| CT1812       | Sigma-2 receptor<br>modulator                              | Phase 2 (SHIMMER),<br>6 months      | - Met primary endpoint of safety and tolerability.[2][4] - Reported an 82% slowing in the total Neuropsychiatric Inventory (NPI) and a 91% reduction in fluctuations in attention compared to placebo.[2][4]          |
| Nilotinib    | c-Abl tyrosine kinase<br>inhibitor                         | Phase 2, 6 months                   | - Statistically significant improvement on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14) of 2.8 points compared to placebo at 3 months Significant reduction in falls compared to placebo. |



Pimavanserin

Selective serotonin 5HT2A inverse agonist

HT2A inverse agonist

Phase 3 (HARMONY),
26 weeks (doubleblind period)

Phase 3 (HARMONY),
compared to placebo
in patients with
dementia-related
psychosis, including a
subgroup with DLB.

# **Experimental Workflow Diagram**

The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial in Dementia with Lewy Bodies, based on the protocols of the trials discussed.





Click to download full resolution via product page

Generalized DLB Clinical Trial Workflow



### **Discussion and Future Directions**

The outcome of the **Irsenontrine** Phase 2/3 trial underscores the challenges in developing effective treatments for Dementia with Lewy Bodies. The failure to meet the primary cognitive endpoints may be attributable to several factors, including the choice of assessment tools, the heterogeneity of the DLB population, and the potential for co-existing pathologies such as Alzheimer's Disease.[1]

The exploratory analysis suggesting a potential benefit in "pure DLB" patients highlights the critical need for better patient stratification in future clinical trials.[1] The use of biomarkers to identify more homogeneous patient populations may be key to uncovering treatment effects that might otherwise be obscured.

While **Irsenontrine** did not demonstrate the desired efficacy in this trial, the investigation into the PDE9 inhibition pathway remains a valid scientific pursuit. The robust target engagement, as evidenced by the increase in CSF cGMP, suggests that the drug reached its intended molecular target.[5] Further research may be warranted to explore the therapeutic potential of this mechanism in other neurodegenerative conditions or in more specifically defined patient subgroups.

The promising results from other investigational drugs, such as CT1812 and nilotinib, which target different pathways, offer hope for new therapeutic avenues for individuals with DLB. The continued development and rigorous testing of these and other novel compounds are essential to address the significant unmet medical need in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Trial of E2027 in DLB Fails Lewy Body Dementia Association [lbda.org]
- 2. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation -



PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9
  Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in
  Dementia With Lewy Bodies Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Trials on Alzheimer's Disease Conference 2024 | Insights [delveinsight.com]
- 9. irsenontrine (E2027) / Eisai [delta.larvol.com]
- 10. 15th Conference Clinical Trials Alzheimer's Disease, November 29

  December 2, 2022, San Francisco, CA, USA: Posters (Clinical Trial Alzheimer's Disease) PMC [pmc.ncbi.nlm.nih.gov]
- 11. E2027 Cardiac Safety Evaluation With Concentration-Response Modeling of ECG Data to Inform Dose Selection in Studies in Patients With Dementia With Lewy Bodies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dementia with Lewy Bodies Drug Therapies in Clinical Trials: Systematic Review up to 2022 PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctad-alzheimer.com [ctad-alzheimer.com]
- To cite this document: BenchChem. [Irsenontrine Clinical Trial Results in Dementia with Lewy Bodies: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322239#irsenontrine-clinical-trial-results-in-dementia-with-lewy-bodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com